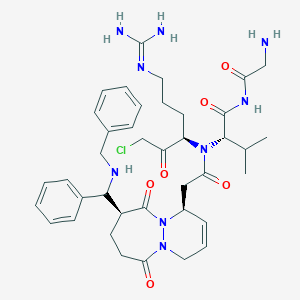

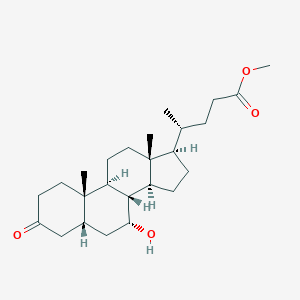

1,1-Dicyclohexyl-2-(pyridin-2-yl)ethan-1-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves methods such as N-alkylation, as seen in the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, which was achieved via N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole . Another related compound, 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, was synthesized from the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol at high temperatures without a catalyst or solvent . These methods could potentially be adapted for the synthesis of "1,1-Dicyclohexyl-2-(pyridin-2-yl)ethan-1-ol."

Molecular Structure Analysis

The molecular structures of related compounds show significant interactions such as C-H···N and C-H···S, which contribute to the stability of the crystal structures . The importance of C-H···N, C-H···π, and π···π interactions in the crystal packing of isomeric compounds has also been highlighted, indicating that these interactions could be relevant for the molecular structure analysis of "1,1-Dicyclohexyl-2-(pyridin-2-yl)ethan-1-ol" .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for "1,1-Dicyclohexyl-2-(pyridin-2-yl)ethan-1-ol." However, the related compounds exhibit reactivity that includes transformations such as the conversion of a di-hemiketal to the original diketone under certain conditions . This suggests that "1,1-Dicyclohexyl-2-(pyridin-2-yl)ethan-1-ol" may also undergo similar reversible reactions or other transformations based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are characterized using techniques such as IR, NMR, and UV-vis spectroscopy, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular and crystal structures, as well as the spectroscopic features of the compounds. Theoretical calculations, such as density functional theory (DFT), are also employed to predict and confirm experimental data . These methods would be applicable to determine the physical and chemical properties of "1,1-Dicyclohexyl-2-(pyridin-2-yl)ethan-1-ol."

Aplicaciones Científicas De Investigación

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives are crucial in medicinal chemistry due to their broad spectrum of biological activities. These compounds exhibit antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. Their high affinity for various ions and neutral species makes them effective chemosensors for the determination of different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Synthesis and Reactivity

Propargylic alcohols, closely related to pyridinyl alcohols, are valuable building blocks in organic synthesis. They offer diverse possibilities for developing novel synthetic strategies for constructing polycyclic systems, including heterocycles like pyridines, quinolines, and isoquinolines. These heterocycles are significant in drug discovery due to their wide range of biological activities and presence in vitamins, nucleic acids, pharmaceuticals, and agrochemicals (Mishra et al., 2022).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, such as those synthesized from pyridine, have shown significant functionalities in metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications. These compounds have been employed in various advanced chemistry and drug development investigations, highlighting their versatility and importance in organic synthesis and catalysis (Li et al., 2019).

Propiedades

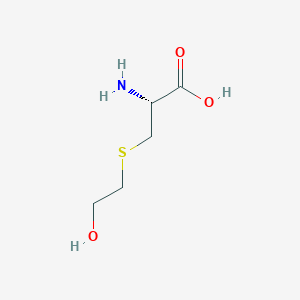

IUPAC Name |

1,1-dicyclohexyl-2-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO/c21-19(16-9-3-1-4-10-16,17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h7-8,13-14,16-17,21H,1-6,9-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDBDPAWHPQPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2=CC=CC=N2)(C3CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20605798 | |

| Record name | 1,1-Dicyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20605798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dicyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |

CAS RN |

102658-00-4 | |

| Record name | alpha,alpha-Dicyclohexyl-2-pyridineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102658004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dicyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20605798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.,.ALPHA.-DICYCLOHEXYL-2-PYRIDINEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XO2Q8DG4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)

![[(2S,3S)-1-Methoxy-2-methyl-4-oxo-3-azetidinyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131544.png)

![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)

![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)

![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)

![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)